molecular formula C7H9ClF5NS B2465658 (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride CAS No. 1451998-56-3

(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride

Cat. No.: B2465658
CAS No.: 1451998-56-3
M. Wt: 269.66
InChI Key: ZAICOMKDAYSVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is notable for its unique physicochemical properties, including high chemical stability and significant electron-withdrawing effects due to the pentafluorosulfanyl group .

Chemical Reactions Analysis

Types of Reactions: (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenylmethanamines and their derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • (4-(Methylsulfonyl)phenyl)methanamine hydrochloride
  • (4-(Trifluoromethyl)phenyl)methanamine hydrochloride

Comparison: Compared to similar compounds, (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride exhibits unique properties such as higher chemical stability and stronger electron-withdrawing effects due to the pentafluorosulfanyl group. These characteristics make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F5NS.ClH/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7;/h1-4H,5,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAICOMKDAYSVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(F)(F)(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF5NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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